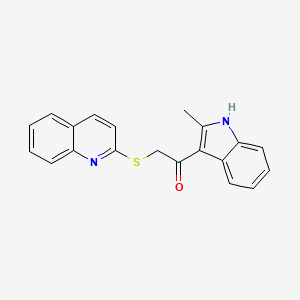
N-(3,4-dichlorophenyl)-4-(isobutylsulfonyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,4-dichlorophenyl)-4-(isobutylsulfonyl)piperidine-1-carboxamide, commonly known as DIBS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DIBS is a piperidine derivative that has been synthesized using a specific method and has been found to have a unique mechanism of action.
Scientific Research Applications
Molecular Interaction and Receptor Binding
- Molecular Interaction with the CB1 Cannabinoid Receptor :
- The compound was found to be a potent and selective antagonist for the CB1 cannabinoid receptor. It played a significant role in the development of unified pharmacophore models for CB1 receptor ligands, aiding in the understanding of molecular interactions with the receptor (Shim et al., 2002).
Structure-Activity Relationships
- Pyrazole Derivatives as Cannabinoid Receptor Antagonists :
- The compound served as a lead for studying the structure-activity relationships of pyrazole derivatives, contributing to the development of new pharmacological probes (Lan et al., 1999).
Radioligand Development
- Development of Radioligands for Brain Imaging :
- An analog of the compound was synthesized and labeled with iodine-123. This development offered potential utility in characterizing brain CB1 receptor binding, particularly in imaging techniques like SPECT (Lan et al., 1996).
Alzheimer’s Disease Research
- Potential Alzheimer’s Disease Treatment Candidates :
- A series of N-substituted derivatives related to the compound was synthesized, and these compounds were evaluated for enzyme inhibition activity against acetyl cholinesterase, a target in Alzheimer's disease treatment (Rehman et al., 2018).
Obesity and Metabolic Research
- Effects on Obesity :
- Another analog of the compound, AM-251, was studied for its effects on food intake, body weight, and adipose tissue mass in diet-induced obese mice, contributing to obesity research (Hildebrandt et al., 2003).
properties
IUPAC Name |
N-(3,4-dichlorophenyl)-4-(2-methylpropylsulfonyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Cl2N2O3S/c1-11(2)10-24(22,23)13-5-7-20(8-6-13)16(21)19-12-3-4-14(17)15(18)9-12/h3-4,9,11,13H,5-8,10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMFPZIXFYFDBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-(3,4-dichlorophenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2643801.png)
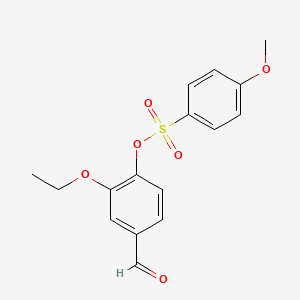


![3-(2-fluorobenzyl)-7-{methyl[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2643807.png)
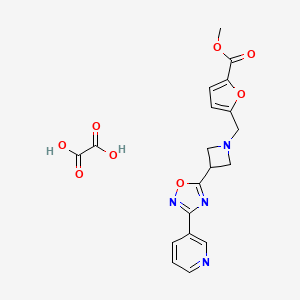
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide](/img/no-structure.png)
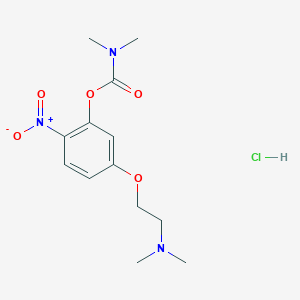
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B2643814.png)
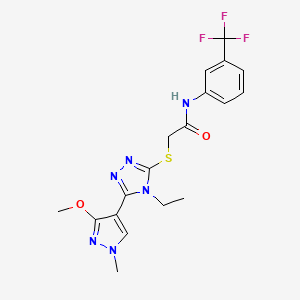
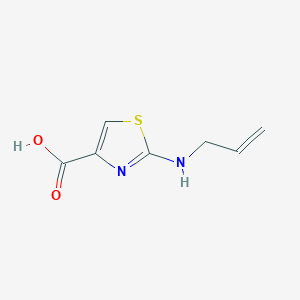
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2643821.png)
![6-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]quinoline](/img/structure/B2643822.png)
